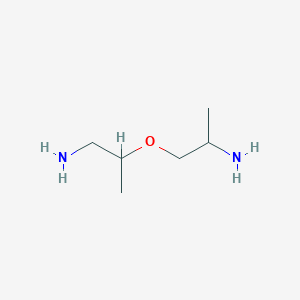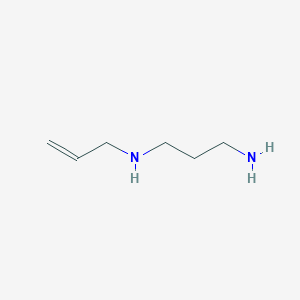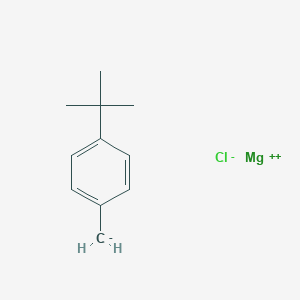
Magnesium chloride (4-tert-butylphenyl)methanide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium chloride (4-tert-butylphenyl)methanide (1/1/1) is an organomagnesium compound that is commonly used in organic synthesis. It is known for its role as a Grignard reagent, which is a powerful carbon nucleophile used primarily for carbon-carbon bond formation. This compound is particularly useful in various chemical reactions due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium chloride (4-tert-butylphenyl)methanide can be synthesized through the reaction of magnesium with 4-tert-butylbenzyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The reaction conditions often involve refluxing the mixture to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of magnesium chloride (4-tert-butylphenyl)methanide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reagents are added in a controlled manner to ensure safety and efficiency. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium chloride (4-tert-butylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can reduce certain functional groups, such as carbonyl compounds, to alcohols.
Substitution: It participates in nucleophilic substitution reactions, where it can replace halides or other leaving groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The compound reacts with alkyl halides, aryl halides, and other electrophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Primary or secondary alcohols.
Substitution: Various substituted organic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Magnesium chloride (4-tert-butylphenyl)methanide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules and intermediates.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of magnesium chloride (4-tert-butylphenyl)methanide involves its role as a nucleophile. The compound donates its electron pair to an electrophile, forming a new carbon-carbon bond. This nucleophilic attack is facilitated by the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylmagnesium chloride: Another Grignard reagent with similar reactivity but different substituents.
Phenylmagnesium bromide: A Grignard reagent with a phenyl group instead of a tert-butyl group.
Isopropylmagnesium chloride: A Grignard reagent with an isopropyl group.
Uniqueness
Magnesium chloride (4-tert-butylphenyl)methanide is unique due to the presence of the 4-tert-butylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role in determining the outcome of the reaction.
Propiedades
Número CAS |
36062-15-4 |
|---|---|
Fórmula molecular |
C11H15ClMg |
Peso molecular |
206.99 g/mol |
Nombre IUPAC |
magnesium;1-tert-butyl-4-methanidylbenzene;chloride |
InChI |
InChI=1S/C11H15.ClH.Mg/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
WMOXJLHDXRYBRE-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


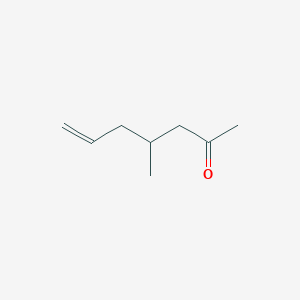

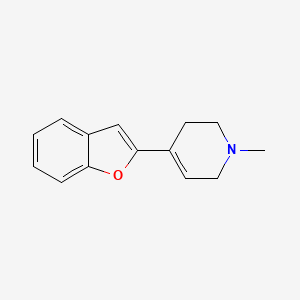
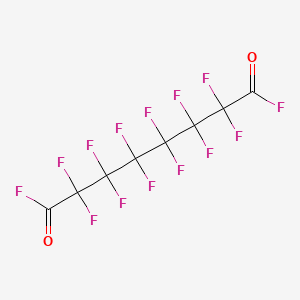

![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)


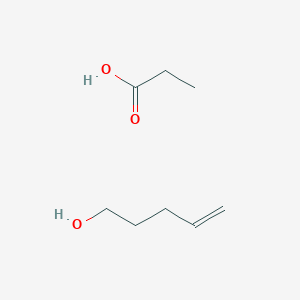
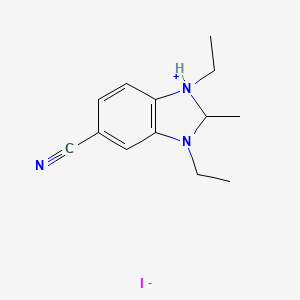
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
